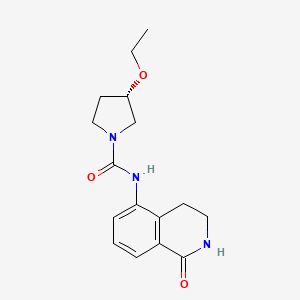
(3S)-3-ethoxy-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-ethoxy-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)pyrrolidine-1-carboxamide, also known as EIPLA3, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have unique biochemical and physiological effects, making it an interesting subject for further investigation.
作用机制
The mechanism of action of (3S)-3-ethoxy-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)pyrrolidine-1-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the NMDA receptor. This means that it enhances the activity of the receptor in response to the binding of its endogenous ligand, glutamate. This modulation of NMDA receptor activity has been shown to have a variety of effects on neuronal function and plasticity.
Biochemical and Physiological Effects:
This compound has been found to have several unique biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, a process that is critical for learning and memory. It has also been shown to increase the expression of certain proteins involved in synaptic plasticity, such as brain-derived neurotrophic factor (BDNF). These effects suggest that this compound may have therapeutic potential for cognitive disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using (3S)-3-ethoxy-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)pyrrolidine-1-carboxamide in lab experiments is its specificity for the NMDA receptor. This allows for targeted investigation into the role of this receptor in various physiological and pathological processes. However, one limitation is that the compound is relatively new, and its effects on other receptors and signaling pathways are not fully understood. Additionally, its potential toxicity and side effects have not been thoroughly investigated.
未来方向
There are several future directions for research on (3S)-3-ethoxy-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)pyrrolidine-1-carboxamide. One area of investigation could be the development of more potent and selective compounds that target the NMDA receptor. Another direction could be to investigate the effects of this compound on other neurotransmitter systems and signaling pathways. Additionally, research could focus on the potential therapeutic applications of this compound for cognitive disorders and neurological diseases.
合成方法
The synthesis of (3S)-3-ethoxy-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)pyrrolidine-1-carboxamide involves several steps, including the reaction of 3,4-dihydroisoquinoline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to form the desired compound. This method has been optimized to produce high yields of pure this compound.
科学研究应用
(3S)-3-ethoxy-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)pyrrolidine-1-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that this compound can modulate the activity of certain neurotransmitter receptors, including the NMDA receptor. This makes it a promising candidate for further investigation into the mechanisms of synaptic plasticity and learning and memory.
属性
IUPAC Name |
(3S)-3-ethoxy-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-2-22-11-7-9-19(10-11)16(21)18-14-5-3-4-13-12(14)6-8-17-15(13)20/h3-5,11H,2,6-10H2,1H3,(H,17,20)(H,18,21)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVXVRCEHSMYRD-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(C1)C(=O)NC2=CC=CC3=C2CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CCN(C1)C(=O)NC2=CC=CC3=C2CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R)-N-[1-[2-(benzylamino)-2-oxoethyl]-1,2,4-triazol-3-yl]-2-methoxycyclopropane-1-carboxamide](/img/structure/B7346146.png)
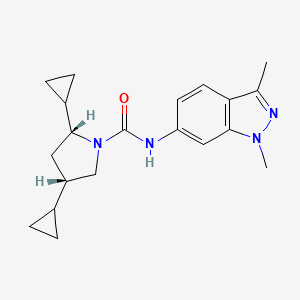
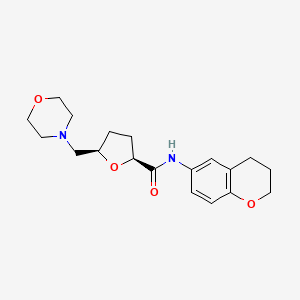
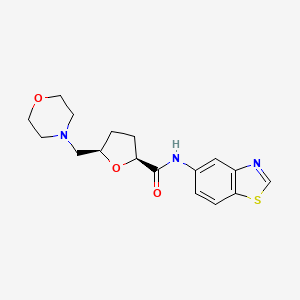
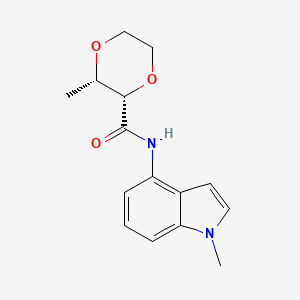
![1-(3-Cyclopropyl-1-methylpyrazol-4-yl)-3-[(3-hydroxy-1-phenylcyclobutyl)methyl]urea](/img/structure/B7346189.png)
![[(1R,2R)-2-(2,4-difluorophenyl)cyclopropyl]-[3-(1,2,4-triazol-1-yl)azetidin-1-yl]methanone](/img/structure/B7346208.png)
![(1S,5R)-3-(2-methylpyrazol-3-yl)-8-(3-pyridin-3-ylpropyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B7346214.png)
![(3aS,6aR)-N-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7346219.png)
![(3aR,6aS)-N-(1-methoxyisoquinolin-5-yl)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B7346223.png)
![1-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3-(5-ethyl-1-methylpyrazol-3-yl)urea](/img/structure/B7346229.png)
![(4aR,7aS)-N-[6-[acetyl(methyl)amino]pyridin-3-yl]-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxamide](/img/structure/B7346239.png)
![5-[[(1R,2R)-2-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methylamino]cyclohexyl]methyl]-2,4-dimethyl-1,2,4-triazol-3-one](/img/structure/B7346243.png)
![5-[[(1R,2R)-2-[(2-methoxypyridin-4-yl)methylamino]cyclohexyl]methyl]-2,4-dimethyl-1,2,4-triazol-3-one](/img/structure/B7346244.png)